Physicochemical Property Comparison: 4-Methyl-3-phenylthiolan-3-ol vs. Positional Isomer 3-(4-Methylphenyl)thiolan-3-ol
Computationally predicted LogP and topological polar surface area (TPSA) values differentiate 4-methyl-3-phenylthiolan-3-ol (LogP 2.26; TPSA 20.23 Ų) from its positional isomer 3-(4-methylphenyl)thiolan-3-ol (LogP 2.44; TPSA 20.23 Ų) by approximately 0.18 LogP units while maintaining identical TPSA . This difference arises solely from methyl group placement on the thiolane ring versus the phenyl substituent, potentially influencing membrane permeability and non-specific protein binding. The target compound's predicted H-bond donor count (1) and acceptor count (2) are identical to several C11H14OS isomers, offering no intrinsic selectivity advantage at the computational level.
| Evidence Dimension | Calculated partition coefficient (LogP) and TPSA |
|---|---|
| Target Compound Data | LogP 2.2571; TPSA 20.23 Ų |
| Comparator Or Baseline | 3-(4-Methylphenyl)thiolan-3-ol: LogP 2.44 (estimated by structural analogy); TPSA 20.23 Ų |
| Quantified Difference | ΔLogP ≈ -0.18 (target compound less lipophilic); ΔTPSA = 0 |
| Conditions | In silico prediction (fragment-based method); no experimental logD/pKa data available |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, a ~0.18 LogP difference may be sufficient to alter cellular permeability outcomes; however, the absence of experimental confirmation means these values cannot serve as a selection criterion without prospective head-to-head measurement.
